Benzyl tellurocyanate

Photochemistry Organotellurium Stability Reactivity Profiling

Benzyl tellurocyanate (PhCH₂TeCN, CAS 62404-99-3) is an organotellurium compound of the alkyl tellurocyanate class. It is characterized by a benzyl group covalently attached to a tellurocyanate moiety (Te-C≡N) with a molecular weight of 244.7 g/mol.

Molecular Formula C8H7NTe
Molecular Weight 244.7 g/mol
CAS No. 62404-99-3
Cat. No. B15452305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl tellurocyanate
CAS62404-99-3
Molecular FormulaC8H7NTe
Molecular Weight244.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[Te]C#N
InChIInChI=1S/C8H7NTe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
InChIKeyUISIDOXKOXPGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Tellurocyanate (CAS 62404-99-3) Procurement Guide: Technical Baseline for R&D Selection


Benzyl tellurocyanate (PhCH₂TeCN, CAS 62404-99-3) is an organotellurium compound of the alkyl tellurocyanate class [1]. It is characterized by a benzyl group covalently attached to a tellurocyanate moiety (Te-C≡N) with a molecular weight of 244.7 g/mol [2]. This compound was the first stable alkyl tellurocyanate reported, fundamentally altering the perception that Te-CN bonds are inherently unstable [1]. Synthetically, it is prepared by nucleophilic displacement of benzyl halides with potassium tellurocyanate (KTeCN) generated in situ from elemental tellurium and potassium cyanide in dry DMSO [1][3]. As a research-grade organotellurium reagent, it serves as a TeCN transfer agent and intermediate for accessing otherwise inaccessible organotellurium architectures [4].

Why Generic Substitution Fails: Benzyl Tellurocyanate is Not Interchangeable with S/Se Analogs or Aryl TeCN


Benzyl tellurocyanate occupies a singular position within pseudohalide chemistry, and substituting it with in-class alternatives introduces significant experimental risk. Alkali metal tellurocyanates (e.g., KTeCN) are unstable in water, decomposing immediately with liberation of elemental tellurium, which precludes direct aqueous work-up conditions feasible for selenocyanate and thiocyanate analogs [1]. Furthermore, aryl tellurocyanates (ArTeCN) are accessible via alternative routes but cannot serve as benzylic TeCN sources due to the inherently weaker Te-C(alkyl) bond versus Te-C(aryl) bonds [2]. Even within benzyl chalcogenocyanates, direct substitution fails: benzyl selenocyanate and benzyl thiocyanate possess different electrochemical reduction mechanisms, nucleophilicity profiles, and biological activities than benzyl tellurocyanate, as established in comparative vibrational spectroscopy and reactivity studies [3][4]. The choice of this specific compound versus alternatives directly determines synthetic feasibility, product fidelity, and experimental reproducibility.

Quantitative Differentiation Evidence: Benzyl Tellurocyanate (62404-99-3) vs. Analogs


Photochemical Stability vs. Aryl Tellurocyanate Decomposition Behavior

Under photochemical conditions, benzyl tellurocyanate (PhCH₂TeCN) demonstrates a distinct decomposition profile compared to aryl tellurocyanates (ArTeCN). While PhCH₂TeCN is stable under photochemical conditions in the absence of oxygen, it undergoes rapid photooxidation in the presence of oxygen to yield elemental tellurium and a specific product mixture of 60% benzaldehyde and 40% benzyl alcohol [1]. This quantifiable, condition-dependent photooxidation pathway contrasts with aryl tellurocyanates, which are generally more photochemically stable but exhibit different thermal decomposition kinetics [2].

Photochemistry Organotellurium Stability Reactivity Profiling

Chalcogen-Series Vibrational Force Field Differentiation: Te vs. Se vs. S

Comprehensive vibrational spectroscopic analysis of the complete benzyl chalcogenocyanate series (benzyl thiocyanate, benzyl selenocyanate, and benzyl tellurocyanate) revealed distinct force field parameters for the C-Te bond relative to C-Se and C-S bonds [1]. The Te-C bond exhibits substantially lower force constants compared to Se-C and S-C bonds, directly reflecting the weaker Te-C bond strength that underlies the unique reactivity of organotellurium pseudohalides [1][2]. This systematic chalcogen-group comparison provides direct quantitative force constant differences between Te, Se, and S analogs.

Vibrational Spectroscopy Force Field Analysis Chalcogen Chemistry

Electronic Substituent-Directed Stability Tuning in Benzyl Tellurocyanates

Substituent effects on the aromatic ring of benzyl tellurocyanates exhibit a predictable, quantifiable trend in stability: electron-releasing groups (e.g., -OCH₃, -CH₃) enhance the relative stability of benzyl tellurocyanates, while electron-withdrawing groups (e.g., -NO₂, -CN) decrease stability and promote decomposition to dibenzyl ditellurides [1]. This electronic tuning is specific to benzyl tellurocyanates and operates in reverse for the corresponding ditellurides [1].

Structure-Activity Relationship Substituent Effects Stability Engineering

Tellurocyanate Ion Distinct Reactivity in Cu(I)-Mediated Aryl Halide Displacement

In copper(I) iodide-assisted reactions with nonactivated aryl iodides in HMPT, the tellurocyanate ion (TeCN⁻) exhibits unique chemoselectivity compared to other pseudohalides. While cyanide, cyanate, thiocyanate, and fluoride ions cause decoloration without displacement, TeCN⁻ yields aryl cyanides (ArCN) while liberating elemental tellurium [1]. In contrast, selenocyanate ion (SeCN⁻) under identical conditions yields aryl selenocyanates (ArSeCN) rather than cyanides [1]. Benzyl tellurocyanate serves as a convenient precursor to the TeCN⁻ ion for such transformations [2].

Cross-Coupling Pseudohalide Chemistry Copper Catalysis

Crystal Structure Parameters: 4-Nitrobenzyl TeCN vs. SeCN vs. SCN Analogs

X-ray crystallographic analysis of the 4-nitrobenzyl chalcogenocyanate series provides direct structural comparison across Te, Se, and S analogs. The crystal structure of 4-nitrobenzyl tellurocyanate has been determined and compared with 4-nitrobenzyl selenocyanate and 4-nitrobenzyl thiocyanate, revealing systematic variations in unit cell parameters and intermolecular packing motifs correlated with the increasing atomic radius of the chalcogen atom [1][2]. This structural data enables direct comparison of solid-state properties across the chalcogen series.

X-ray Crystallography Solid-State Structure Chalcogen Bonding

Evidence-Backed Application Scenarios for Benzyl Tellurocyanate (62404-99-3) Procurement


Oxidation of Benzyl Halides to Aldehydes via TeCN Intermediate

Benzyl tellurocyanate functions as a key intermediate in the oxidation of benzyl halides to benzaldehyde derivatives using molecular oxygen [1]. The established pathway involves conversion of benzyl chloride to benzyl tellurocyanate using KTeCN, followed by oxygen-mediated oxidation to yield the corresponding aldehyde [1]. This methodology is distinct from selenoxide-based oxidation systems and offers an alternative route for substrates sensitive to stronger oxidizing conditions [1]. Procurement of PhCH₂TeCN enables direct investigation of this oxidation pathway or use as an authentic standard in reaction development.

CN Transfer Reagent in Cu-Mediated Aryl Cyanide Synthesis

The tellurocyanate ion (TeCN⁻) generated from benzyl tellurocyanate precursors exhibits unique CN-transfer chemistry under Cu(I) catalysis, converting aryl iodides to aryl cyanides while liberating elemental tellurium [2]. This reactivity profile differs fundamentally from selenocyanate and thiocyanate ions, which transfer the intact SeCN or SCN groups rather than the CN fragment [2]. Researchers developing aryl cyanide synthesis methodologies can leverage this distinct chemoselectivity for substrates incompatible with traditional cyanation protocols [2].

Comparative Chalcogen Bonding and Force Field Reference Studies

Benzyl tellurocyanate is a validated reference compound in systematic chalcogen series studies, with established vibrational force field parameters, crystal structure data, and spectroscopic fingerprints [3][4]. The complete dataset across benzyl thiocyanate, benzyl selenocyanate, and benzyl tellurocyanate enables direct, quantifiable comparison of C-Chalcogen bond properties [3]. This makes PhCH₂TeCN an essential procurement for computational chemistry validation, chalcogen bonding research, and spectroscopic method development requiring a well-characterized organotellurium pseudohalide benchmark [3][4].

Photooxidation Mechanistic Studies with Quantifiable Product Outcomes

Benzyl tellurocyanate undergoes photooxidation in the presence of oxygen with a predictable and quantified product distribution: 60% benzaldehyde and 40% benzyl alcohol alongside elemental tellurium [5]. This well-defined photooxidation profile enables its use as a mechanistic probe in photochemical reaction studies where product ratios serve as diagnostic markers for reaction pathways. The oxygen-dependent stability profile further allows controlled switching between stable storage (inert atmosphere) and triggered photooxidative degradation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl tellurocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.